molecular formula C17H21Cl2N3O2S B4585312 4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4585312
M. Wt: 402.3 g/mol
InChI Key: OHXFBMZABJMCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C17H21Cl2N3O2S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is 401.0731535 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

Research on heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings has highlighted their significant pharmacological activities, particularly as anticancer agents. Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated for their anticancer efficacy, with certain compounds showing promising results against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent urease inhibitors. Their structural confirmation and in vitro inhibitory potential against the urease enzyme suggest their value as therapeutic agents in drug designing programs (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

Herbicidal Activity

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O2S/c1-3-11(4-2)16-21-22-17(25-16)20-15(23)6-5-9-24-14-8-7-12(18)10-13(14)19/h7-8,10-11H,3-6,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXFBMZABJMCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.